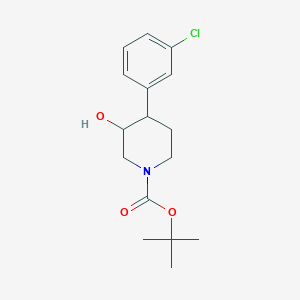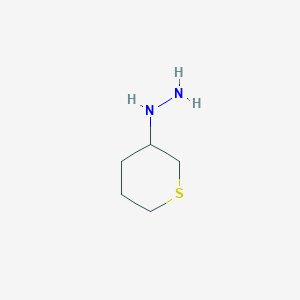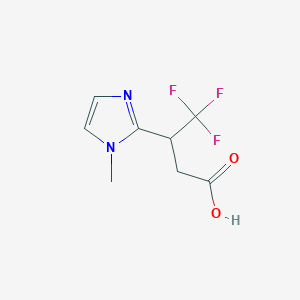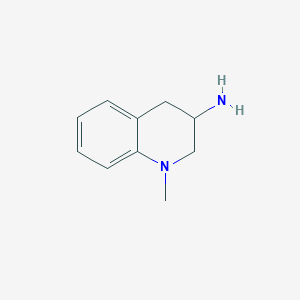
(3E)-1-Chloro-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1-Chloro-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one is an organic compound characterized by its unique structure, which includes a chloro group, an ethoxy group, and two difluoro groups attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-1-Chloro-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-chloro-1,1-difluoro-3-methylbut-3-en-2-one with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out at a temperature range of 0-5°C to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols.
Scientific Research Applications
(3E)-1-Chloro-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-1-Chloro-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one involves its interaction with specific molecular targets. The chloro and difluoro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- (3E)-1-Chloro-4-methoxy-1,1-difluoro-3-methylbut-3-en-2-one
- (3E)-1-Chloro-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-ol
Comparison:
- Structural Differences: The presence of different substituents (e.g., methoxy vs. ethoxy) can influence the compound’s reactivity and interactions.
- Reactivity: The unique combination of chloro, ethoxy, and difluoro groups in (3E)-1-Chloro-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one imparts distinct chemical properties, making it suitable for specific applications.
- Applications: While similar compounds may share some applications, the specific structure of this compound can offer advantages in certain contexts, such as enhanced reactivity or selectivity in chemical reactions.
Properties
Molecular Formula |
C7H9ClF2O2 |
|---|---|
Molecular Weight |
198.59 g/mol |
IUPAC Name |
(E)-1-chloro-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C7H9ClF2O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+ |
InChI Key |
HCYPXIQXDUPZCD-SNAWJCMRSA-N |
Isomeric SMILES |
CCO/C=C(\C)/C(=O)C(F)(F)Cl |
Canonical SMILES |
CCOC=C(C)C(=O)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Methylbutoxy)methyl]piperidin-2-one](/img/structure/B13232635.png)
![(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13232637.png)




![3-Methoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13232676.png)
![4-(3-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13232678.png)
amine](/img/structure/B13232685.png)
![3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dimethyloxolan-3-ol](/img/structure/B13232693.png)
![[4-(Propan-2-yl)oxolan-2-yl]methanol](/img/structure/B13232711.png)

![2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13232721.png)
![1-([2-(4-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride](/img/structure/B13232722.png)
